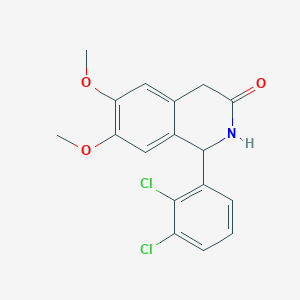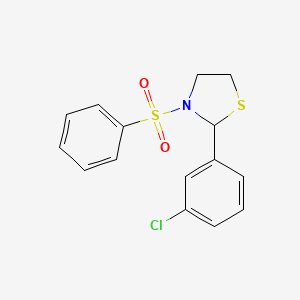
1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
Vue d'ensemble
Description
1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound with potential therapeutic applications. It is commonly referred to as "DCPIB" and is a selective blocker of volume-regulated anion channels (VRACs). VRACs are ion channels that play an essential role in cell volume regulation, and their dysfunction is associated with various diseases such as cancer, stroke, and ischemia.
Mécanisme D'action
DCPIB selectively blocks 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone by binding to a specific site on the channel protein. 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone are activated by cell swelling, and their inhibition by DCPIB prevents the efflux of chloride ions and other osmolytes, leading to reduced cell volume and decreased cell migration and proliferation.
Biochemical and Physiological Effects:
DCPIB has been shown to have a range of biochemical and physiological effects. In cancer cells, DCPIB inhibits cell migration, proliferation, and induces apoptosis. In neurons, DCPIB protects against ischemic damage and reduces infarct size. In cardiac myocytes, DCPIB has potential applications in the treatment of arrhythmias. Additionally, DCPIB has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
DCPIB is a potent and selective inhibitor of 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, making it an excellent tool for studying the role of 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone in various cellular processes. However, its effectiveness may vary depending on the cell type and experimental conditions. Additionally, DCPIB may have off-target effects on other ion channels, which should be taken into consideration when interpreting experimental results.
Orientations Futures
DCPIB has potential applications in the treatment of various diseases, including cancer, stroke, and cystic fibrosis. Future research should focus on optimizing the synthesis process to improve yield and purity. Additionally, further studies are needed to investigate the potential side effects of DCPIB and to develop more selective VRAC inhibitors. Finally, clinical trials are needed to evaluate the safety and efficacy of DCPIB as a therapeutic agent.
Applications De Recherche Scientifique
DCPIB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone in various cell types, including cancer cells, neurons, and cardiac myocytes. Inhibition of 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been linked to reduced cell migration, cell proliferation, and apoptosis in cancer cells. Additionally, DCPIB has been shown to protect neurons from ischemic damage and reduce infarct size in animal models of stroke. DCPIB also has potential applications in the treatment of cardiac arrhythmias and cystic fibrosis.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-13-6-9-7-15(21)20-17(11(9)8-14(13)23-2)10-4-3-5-12(18)16(10)19/h3-6,8,17H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZILVHEWUYTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=C(C(=CC=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-1-[5-(1H-pyrazol-3-yl)-2-furyl]-N-(3-thienylmethyl)methanamine](/img/structure/B3876047.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B3876052.png)

![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3876079.png)
![N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3876091.png)
![{2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B3876096.png)

![1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B3876104.png)

![ethyl 2-[3-(benzyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876122.png)

![1-(1-cyclopenten-1-ylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3876139.png)
![N-{1-[(2-benzylidenehydrazino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B3876144.png)
